

Solangepras (CVN-424): Application Notes and Protocols for Animal Models

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Compound of Interest

Compound Name: Solangepras

Cat. No.: B7358322

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Introduction

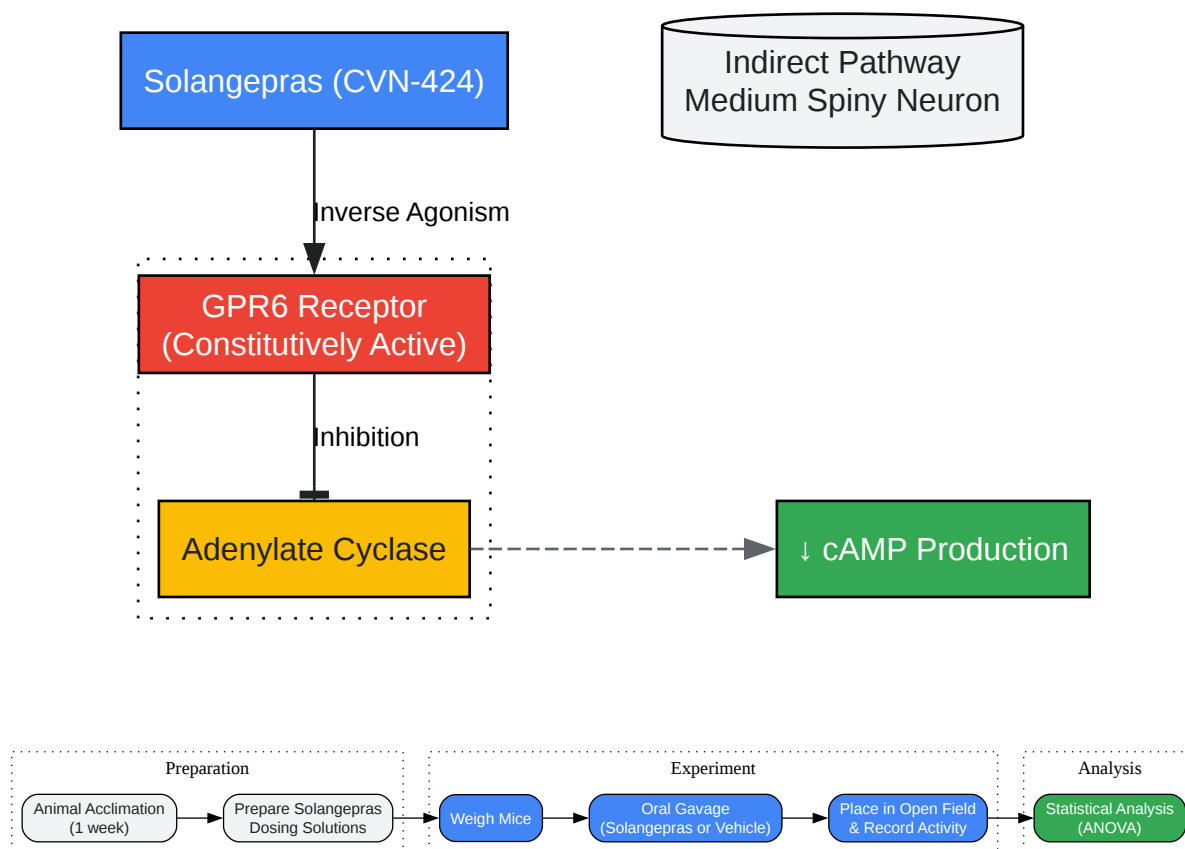
Solangepras, also known as CVN-424, is a novel, orally active, and brain-penetrant small molecule under investigation for the treatment of Parkinson's disease.[1][2][3] It functions as a potent and selective inverse agonist of the G-protein coupled receptor 6 (GPR6).[1][3] This receptor is highly expressed in the medium spiny neurons of the striatum that form the indirect pathway, a key brain circuit in motor control that is hyperactive in Parkinson's disease.[2][3][4] Unlike conventional levodopa-based therapies, **Solangepras** offers a non-dopaminergic approach to potentially improve motor function by modulating this circuitry, thereby restoring a more balanced signaling in the basal ganglia.[4][5] Preclinical studies in rodent models of Parkinson's disease have demonstrated its efficacy in improving motor function.[1][2][6]

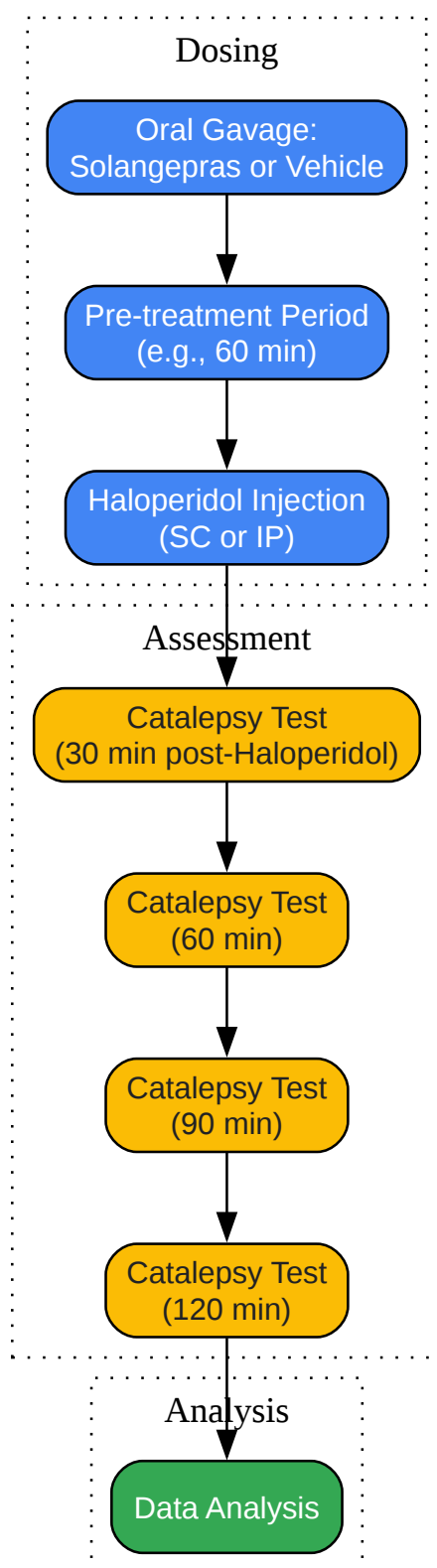
These application notes provide detailed protocols for the administration of **Solangepras** in common animal models of Parkinson's disease, based on published preclinical research. The included information is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of **Solangepras**.

Mechanism of Action: GPR6 Signaling Pathway

Solangepras exerts its therapeutic effect by acting as an inverse agonist on the GPR6 receptor. In its basal state, GPR6 is constitutively active, leading to the production of cyclic adenosine monophosphate (cAMP). By binding to GPR6, **Solangepras** reduces this basal activity, leading to a decrease in intracellular cAMP levels. This modulation of the signaling

pathway in the indirect medium spiny neurons is believed to normalize the hyperactivity seen in Parkinson's disease, thereby improving motor symptoms.[4]





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